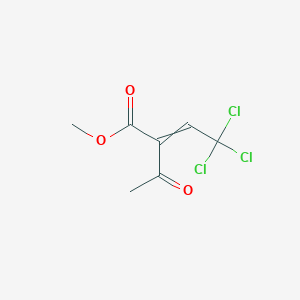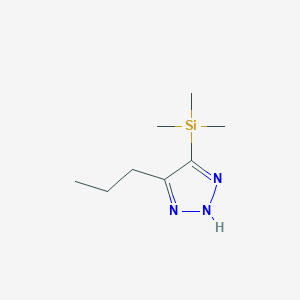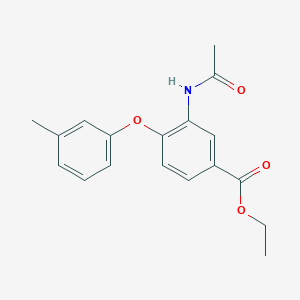
Isopropylidene (hydroxyimino)malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C6H7NO5. It is a heterocyclic compound with a core structure consisting of four carbon atoms and two oxygen atoms. This compound is known for its applications in organic synthesis, particularly in the formation of multiple carbon-carbon bonds due to its adequate acidity and steric rigidity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The original synthesis of 2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione involves a condensation reaction of acetone with malonic acid in the presence of acetic anhydride and sulfuric acid . An alternative synthesis method includes the reaction of malonic acid with isopropenyl acetate (an enol derivative of acetone) and catalytic sulfuric acid . Another route involves the reaction of carbon suboxide (C3O2) with acetone in the presence of oxalic acid .
Industrial Production Methods
Industrial production methods for this compound typically follow the synthetic routes mentioned above, with optimizations for large-scale production. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione has a wide range of applications in scientific research:
Medicine: It is involved in the synthesis of bioactive molecules and potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione exerts its effects involves the stabilization of its anion form through resonance. The compound can easily lose a hydrogen ion from the methylene group, creating a double bond and a negative charge on the corresponding oxygen . This resonance stabilization makes the compound highly reactive and suitable for various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione is similar to compounds like dimedone and barbituric acid in terms of its acidity and reactivity . it is unique due to its specific structure and the stability of its anion form. Other similar compounds include:
Dimedone: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Barbituric Acid: Used in the synthesis of barbiturates and other pharmaceuticals.
Dimethyl Malonate: Used as an intermediate in organic synthesis and in the production of various chemicals.
These comparisons highlight the uniqueness of 2,2-Dimethyl-5-hydroxyimino-1,3-dioxane-4,6-dione in terms of its structure and reactivity.
Eigenschaften
CAS-Nummer |
81539-54-0 |
|---|---|
Molekularformel |
C6H7NO5 |
Molekulargewicht |
173.12 g/mol |
IUPAC-Name |
5-hydroxyimino-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C6H7NO5/c1-6(2)11-4(8)3(7-10)5(9)12-6/h10H,1-2H3 |
InChI-Schlüssel |
SWNMIBMITNARIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(=O)C(=NO)C(=O)O1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


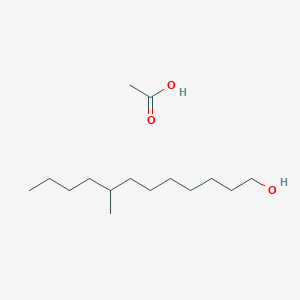

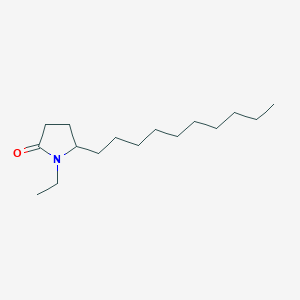

![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-pyridin-2-ylcyclohex-2-en-1-one](/img/structure/B14421653.png)
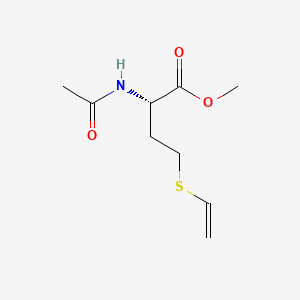
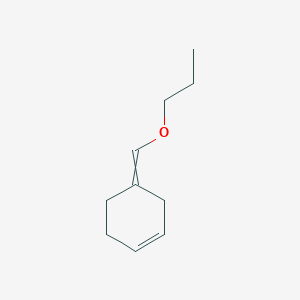
![1-(Bicyclo[4.1.0]heptan-2-ylidene)-3,3-dimethylbutan-2-one](/img/structure/B14421671.png)
![4-[(Dimethylamino)methylidene]-2,6-dimethylheptane-3,5-dione](/img/structure/B14421672.png)


